molecular formula C7H8N2 B12871260 3-Methyl-1H-pyrrolo[1,2-a]imidazole

3-Methyl-1H-pyrrolo[1,2-a]imidazole

Cat. No.: B12871260
M. Wt: 120.15 g/mol
InChI Key: AEAOQLKYMWPHST-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole-2-carboxylic acid with aniline derivatives in the presence of carbonyldiimidazole (CDI) and a base under microwave conditions . This method is efficient and provides good yields.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and controlled synthesis of the compound. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyrrole or imidazole rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, 3-Methyl-1H-pyrrolo[1,2-a]imidazole is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

Biologically, this compound has shown potential as a scaffold for the development of bioactive molecules. It is investigated for its antimicrobial, antiviral, and anticancer properties .

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They are studied for their ability to interact with various biological targets, making them candidates for drug development.

Industry

Industrially, this compound is used in the synthesis of dyes, pigments, and other functional materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3-Methyl-1H-pyrrolo[1,2-a]imidazole exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific derivative and application.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-a]pyrazine: Similar in structure but contains a pyrazine ring instead of an imidazole ring.

    Imidazo[1,2-a]pyridine: Contains a pyridine ring fused with an imidazole ring.

    Pyrrolo[2,1-c][1,4]benzodiazepine: Features a benzodiazepine ring fused with a pyrrole ring.

Uniqueness

3-Methyl-1H-pyrrolo[1,2-a]imidazole is unique due to its specific ring fusion and the presence of a methyl group at the 3-position. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

IUPAC Name

3-methyl-1H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C7H8N2/c1-6-5-8-7-3-2-4-9(6)7/h2-5,8H,1H3

InChI Key

AEAOQLKYMWPHST-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=CC=CN12

Origin of Product

United States

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